Enhanced Solubility Profile Compared to Lipophilic Pyridazine Analogs
6-Aminopyridazine-3-sulfonamide exhibits a significantly higher predicted aqueous solubility compared to other pyridazine sulfonamide derivatives with more lipophilic substituents, which is a critical factor for both in vitro assay reliability and in vivo formulation development. While 6-chloropyridazine-3-sulfonamide has a computed LogP (XLogP3) of 0.23, the target compound has a predicted LogP (XLogP3) of -1.6 [1]. This difference correlates with a calculated solubility of 98.0 mg/mL for the target compound .
| Evidence Dimension | Predicted Solubility and Lipophilicity |
|---|---|
| Target Compound Data | Solubility: 98.0 mg/mL (predicted); LogP (XLogP3): -1.6 |
| Comparator Or Baseline | 6-chloropyridazine-3-sulfonamide (CAS 88538-48-1): LogP (XLogP3) 0.23 [1] |
| Quantified Difference | LogP difference of 1.83 units, indicating the target compound is over 60 times more hydrophilic than its chloro analog, correlating with a >98 mg/mL predicted solubility. |
| Conditions | In silico predictions using XLogP3 method [1]. |
Why This Matters
Higher aqueous solubility simplifies preparation of assay solutions and reduces the need for potentially confounding organic co-solvents like DMSO, leading to more robust and reproducible biological data.
- [1] PubChem. (2026). 6-Chloropyridazine-3-sulfonamide (CID: 13475664). National Center for Biotechnology Information. View Source
